Ethyl sodium (ethoxycarbonyl)phosphonate
Overview
Description
Ethyl sodium (ethoxycarbonyl)phosphonate is an organophosphorus compound with the molecular formula C5H10NaO5P. It is a sodium salt of ethyl (ethoxycarbonyl)phosphonate and is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
Ethyl sodium (ethoxycarbonyl)phosphonate is a type of phosphonate, a class of compounds that are known to mimic phosphates and carboxylates of biological molecules . Phosphonates are often used to inhibit enzymes that utilize various phosphates as substrates
Mode of Action
Phosphonates in general are known to act as inhibitors of enzymes that utilize phosphates as substrates . They achieve this by mimicking the structure of the substrate, thereby blocking the enzyme’s active site . This prevents the enzyme from catalyzing its normal reaction, leading to an alteration in the metabolic pathway.
Biochemical Pathways
Phosphonates, including this compound, are involved in various biochemical pathways. They are known to inhibit enzymes that utilize phosphates, thereby affecting the corresponding metabolic pathways . For instance, they can interfere with the pathways involving phosphoenolpyruvate (PEP), a key intermediate in several biochemical pathways
Pharmacokinetics
Phosphonates in general are known to have unique pharmacokinetic properties due to their structural similarity to biological phosphates . They are often transformed into appropriate prodrugs to improve their pharmacokinetic properties, such as bioavailability .
Result of Action
As a phosphonate, it is likely to inhibit enzymes that utilize phosphates, leading to alterations in the corresponding metabolic pathways . This can result in a variety of downstream effects, depending on the specific pathways and cells involved.
Action Environment
The action of this compound, like other phosphonates, can be influenced by various environmental factors. Additionally, the stability and efficacy of phosphonates can be affected by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl sodium (ethoxycarbonyl)phosphonate can be synthesized through the reaction of ethyl phosphonic acid with sodium ethoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
C2H5P(O)(OH)2+NaOEt→C2H5P(O)(OEt)ONa+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ethyl sodium (ethoxycarbonyl)phosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce ethyl phosphonic acid and sodium hydroxide.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different phosphorus-containing products.
Common Reagents and Conditions
Hydrolysis: Typically carried out using water or aqueous acids.
Substitution: Common reagents include halides and other nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Ethyl phosphonic acid and sodium hydroxide.
Substitution: Various substituted phosphonates.
Oxidation: Phosphonic acids and their derivatives.
Reduction: Reduced phosphorus compounds.
Scientific Research Applications
Ethyl sodium (ethoxycarbonyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential as a bioisostere in drug design and enzyme inhibition studies.
Medicine: Explored for its role in developing new pharmaceuticals and as a potential therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Sodium ethyl phosphonate
- Ethyl phosphonic acid
- Sodium phosphinate
Uniqueness
Ethyl sodium (ethoxycarbonyl)phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ethoxycarbonyl group provides additional reactivity compared to simpler phosphonates, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
ethoxy(ethoxycarbonyl)phosphinic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O5P/c1-3-9-5(6)11(7,8)10-4-2/h3-4H2,1-2H3,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHHYGCUMKFRMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)P(=O)(O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O5P | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90993093 | |
Record name | Ethyl ethoxy(hydroxy)oxo-lambda~5~-phosphanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90993093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.11 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72305-10-3, 72304-94-0 | |
Record name | Ethoxy(ethoxycarbonyl)phosphinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072305103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl ethoxy(hydroxy)oxo-lambda~5~-phosphanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90993093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHOXY(ETHOXYCARBONYL)PHOSPHINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PMH3X6SZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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